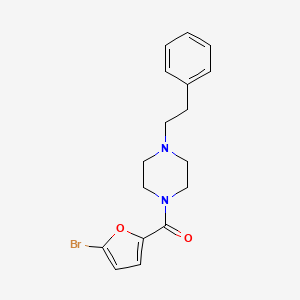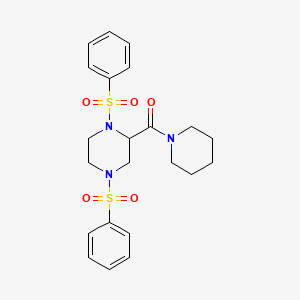
1,4-bis(phenylsulfonyl)-2-(1-piperidinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis(phenylsulfonyl)-2-(1-piperidinylcarbonyl)piperazine (BPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a piperazine derivative that has been found to exhibit promising properties, including anti-inflammatory, anti-cancer, and anti-tumor effects.
科学的研究の応用
1,4-bis(phenylsulfonyl)-2-(1-piperidinylcarbonyl)piperazine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor effects. In agriculture, this compound has been shown to have pesticidal properties, making it a potential alternative to traditional pesticides. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials.
作用機序
The mechanism of action of 1,4-bis(phenylsulfonyl)-2-(1-piperidinylcarbonyl)piperazine is not yet fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models. This compound has also been found to have low toxicity, making it a potentially safe option for use in humans.
実験室実験の利点と制限
1,4-bis(phenylsulfonyl)-2-(1-piperidinylcarbonyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield and purity. This compound also has low toxicity, making it a safe option for use in cell culture and animal studies. However, this compound has some limitations. It is not water-soluble, which can limit its use in certain applications. This compound also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 1,4-bis(phenylsulfonyl)-2-(1-piperidinylcarbonyl)piperazine. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the use of this compound as a building block for the synthesis of novel polymers and materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential long-term effects.
Conclusion
In conclusion, this compound (this compound) is a chemical compound with promising properties for use in various fields. Its synthesis method has been optimized to improve its yield and purity, making it a viable option for large-scale production. This compound has been extensively studied for its potential applications in medicine, agriculture, and material science. Further studies are needed to fully understand the mechanism of action of this compound and its potential long-term effects.
合成法
The synthesis of 1,4-bis(phenylsulfonyl)-2-(1-piperidinylcarbonyl)piperazine involves the reaction of 1,4-bis(chloromethyl)benzene with piperazine in the presence of sodium carbonate. The resulting intermediate is then reacted with phenylsulfonyl chloride and 1-piperidinylcarbonyl chloride to obtain this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
特性
IUPAC Name |
[1,4-bis(benzenesulfonyl)piperazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c26-22(23-14-8-3-9-15-23)21-18-24(31(27,28)19-10-4-1-5-11-19)16-17-25(21)32(29,30)20-12-6-2-7-13-20/h1-2,4-7,10-13,21H,3,8-9,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZSZOFVHRLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N'-bis(4-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B5024064.png)
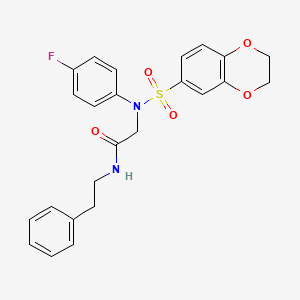
![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5024091.png)
![4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5024099.png)
![methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate](/img/structure/B5024109.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5024124.png)

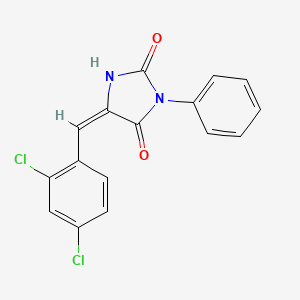
![N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5024139.png)
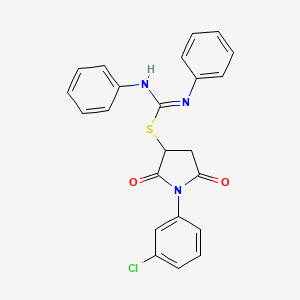
![2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5024165.png)
![N-(2-chlorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5024167.png)
![3-(1-naphthyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024170.png)
